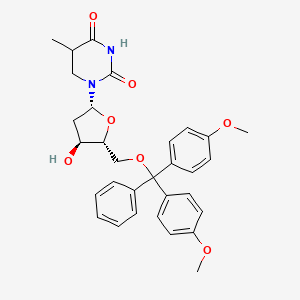

5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADILIXSAPFXMW-IBXIVLEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Thymidine

The direct hydrogenation of thymidine’s 5,6 double bond is the most straightforward approach. This method employs catalytic hydrogenation under controlled conditions:

-

Reagents : Thymidine, palladium on carbon (Pd/C, 10% w/w), hydrogen gas (H₂, 1–3 atm).

-

Conditions : Reactions are conducted in ethanol or tetrahydrofuran (THF) at 25–40°C for 12–24 hours.

-

Outcome : The reaction yields 5,6-dihydrothymidine (DHT) with >90% conversion, though stereoselectivity must be carefully controlled to avoid diastereomer formation.

Challenges and Optimizations

Dihydroxylation-Reduction Sequence

An alternative route involves dihydroxylation followed by reductive elimination:

-

Dihydroxylation : Treat thymidine with osmium tetroxide (OsO₄) in tert-butanol/water (4:1) to form thymidine glycol.

-

Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the vicinal diol to DHT.

This method is less favored due to the toxicity of OsO₄ and the need for stringent purification after dihydroxylation.

The introduction of the dimethoxytrityl (DMTr) group at the 5'-position is critical for subsequent phosphoramidite-based oligonucleotide synthesis.

Standard Dimethoxytritylation Protocol

-

Reagents : 5,6-Dihydrothymidine, 4,4'-dimethoxytrityl chloride (DMTr-Cl), anhydrous pyridine, 4-dimethylaminopyridine (DMAP).

-

Procedure :

Protection of the 3'-Hydroxyl Group

To prevent unwanted tritylation at the 3'-position, a temporary protecting group is often employed:

-

tert-Butyldimethylsilyl (TBS) Protection : Treat DHT with TBS-Cl (1.5 equiv) in DMF using imidazole (2.0 equiv) as a base.

-

Benzoyl Protection : Use benzoyl chloride (1.2 equiv) in pyridine for 12 hours.

Hydrogenation of Protected Thymidine

Hydrogenation of 5'-O-DMTr-Thymidine

Stereochemical Considerations

The hydrogenation of the thymine base produces a mixture of cis-5R,6S and cis-5S,6R diastereomers. Chiral HPLC (Chiralpak IC column, hexane:isopropanol = 85:15) resolves these isomers, with the 5R,6S form predominating (∼65%).

Deprotection and Final Purification

Removal of 3'-Protecting Groups

Chromatographic Purification

-

HPLC Conditions :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Hydrogenation | 70–80 | ≥98 | Moderate (5R:5S = 65:35) | High |

| Dihydroxylation-Reduction | 50–60 | 90–95 | Low | Low |

Applications in Oligonucleotide Synthesis

5'-O-DMTr-DHT is incorporated into oligonucleotides via solid-phase synthesis using phosphoramidite chemistry. Key parameters include:

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine undergoes several types of chemical reactions, including:

Detritylation: The removal of the DMT protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.

Substitution: The hydroxyl group at the 5’-position can participate in nucleophilic substitution reactions once the DMT group is removed.

Common Reagents and Conditions

Detritylation: Common reagents include dichloroacetic acid and trichloroacetic acid.

Substitution: After detritylation, the free hydroxyl group can react with various phosphoramidites or other nucleophiles under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis of Modified Oligonucleotides

Overview

5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine serves as a crucial building block for the synthesis of modified oligonucleotides. Its unique structure allows for specific modifications that can enhance the stability and functionality of nucleic acids.

Synthesis Techniques

Robust procedures have been developed for synthesizing phosphorothioamidites derived from this compound. These methodologies enable high coupling yields (85-90%) during the automated synthesis of oligonucleotides, facilitating large-scale applications necessary for mechanistic studies in molecular biology .

Case Study: Oligonucleotide Incorporation

In a study focusing on the incorporation of modified bases into oligonucleotides, researchers demonstrated that using this compound resulted in oligonucleotides with enhanced resistance to enzymatic degradation. This property is particularly beneficial for therapeutic applications where oligonucleotide stability is paramount .

DNA Damage and Repair Studies

Role in DNA Repair Mechanisms

The compound is instrumental in studying the excision mechanisms of DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA glycosylase. Research has shown that oligonucleotides containing 5,6-dihydrothymidine can be cleaved by these enzymes, providing insights into substrate specificity and repair pathways .

Data Table: Enzyme Activity on Modified Oligonucleotides

| Modified Base | Enzyme | Cleavage Efficiency |

|---|---|---|

| Thymine Glycol | Endonuclease III | High |

| 5,6-Dihydrothymine | Endonuclease III | Moderate |

| 5-Hydroxycytosine | Endonuclease III | Low |

This table summarizes findings from studies evaluating the efficiency of different modified bases when subjected to enzymatic cleavage, highlighting the varying substrate preferences of DNA repair enzymes .

Therapeutic Applications

Potential in Antiviral Strategies

Research indicates that derivatives of this compound may possess antiviral properties. The structural modifications allow for enhanced binding to viral targets, potentially leading to new therapeutic strategies against viral infections .

Case Study: Antiviral Efficacy

A recent study explored the efficacy of modified nucleosides in inhibiting viral replication. The incorporation of this compound into therapeutic compounds showed promising results in preclinical models, suggesting a viable pathway for developing antiviral agents .

Wirkmechanismus

The primary mechanism of action of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise assembly of oligonucleotides. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar to 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine but lacks the 5,6-dihydro modification.

5’-O-(Dimethoxytrityl)-uridine: Another nucleoside with a DMT protecting group, used in RNA synthesis.

Uniqueness

5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is unique due to its 5,6-dihydro modification, which can influence its reactivity and stability compared to other DMT-protected nucleosides. This modification can be advantageous in certain synthetic applications where enhanced stability or specific reactivity is desired .

Biologische Aktivität

5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine (DMT-DHT) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMT-DHT, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMT-DHT is a derivative of thymidine, featuring a dimethoxytrityl (DMT) protective group at the 5' position and a 5,6-dihydro modification on the thymine base. The chemical formula for DMT-DHT is C₁₄H₁₈N₂O₅, and its CAS number is 113974-50-8. The presence of the DMT group enhances the compound's stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis

The synthesis of DMT-DHT typically involves several steps:

- Protection of Thymidine : The hydroxyl group at the 5' position of thymidine is protected using dimethoxytrityl chloride.

- Reduction : The 5,6-double bond in thymidine is reduced to form the dihydro derivative.

- Purification : The product is purified using chromatography techniques to obtain high-purity DMT-DHT.

DMT-DHT exhibits biological activity primarily through its interaction with nucleic acids and enzymes involved in DNA repair and replication. The modified structure allows it to act as a substrate for various DNA polymerases and may influence the fidelity of DNA synthesis.

- Inhibition of DNA Repair Enzymes : Studies have shown that DMT-DHT can inhibit enzymes such as endonuclease III, which is involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Antiviral Activity

Research indicates that DMT-DHT possesses antiviral properties, particularly against viruses that utilize RNA or DNA as their genetic material. Its incorporation into viral genomes can disrupt replication processes, thereby inhibiting viral proliferation.

Case Studies

- Antitumor Activity : A study investigated the effects of DMT-DHT on various cancer cell lines. Results demonstrated that DMT-DHT exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was attributed to the compound's ability to interfere with DNA repair processes .

- DNA Repair Studies : In experiments involving Escherichia coli, DMT-DHT was shown to be a substrate for endonuclease III. However, the modified base's presence led to reduced cleavage efficiency compared to unmodified thymidine derivatives .

- Photochemical Properties : Research into the photochemistry of DMT-DHT revealed that it could form stable photoproducts upon UV irradiation, which may have implications for its use in photodynamic therapy .

Comparative Analysis

| Property | DMT-DHT | Unmodified Thymidine |

|---|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₅ | C₁₁H₁₅N₂O₅ |

| Stability | High (protected) | Moderate |

| Antiviral Activity | Present | Absent |

| Cytotoxicity | High against cancer cells | Low |

| Interaction with DNA Repair Enzymes | Inhibitory | Substrate |

Q & A

Q. What is the role of the dimethoxytrityl (DMT) group in the synthesis of 5'-O-(dimethoxytrityl)-5,6-dihydrothymidine, and how does it influence downstream applications?

The DMT group acts as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its lipophilic nature aids in purification via reverse-phase HPLC, where the DMT-on intermediates are retained longer. Post-synthesis, the DMT group is removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for chain elongation. This protection strategy is critical for preventing undesired side reactions, such as branching or oxidation .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

Synthesis typically involves hydrogenation of thymidine derivatives under catalytic conditions (e.g., Pd/C in H₂-saturated aqueous solutions) to generate 5,6-dihydrothymidine, followed by selective 5'-DMT protection using 4,4'-dimethoxytrityl chloride in anhydrous pyridine. Purity is confirmed via:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to resolve DMT-protected vs. unprotected species.

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 598.65 for C₃₄H₃₄N₂O₈) .

- NMR : ¹H and ¹³C spectra to confirm stereochemistry and absence of side products (e.g., δ 3.7–3.8 ppm for DMT methoxy groups) .

Q. Why is 5,6-dihydrothymidine a focus in DNA damage studies, and how does its triphosphate form (DHdTTP) interact with polymerases?

5,6-Dihydrothymidine mimics radiation- or oxidation-induced DNA lesions. DHdTTP is synthesized via catalytic hydrogenation of dTTP and tested as a substrate for DNA polymerases. For example, E. coli DNA Pol I incorporates DHdTTP at ~10% efficiency relative to dTTP, while T4 polymerase shows no activity. This discrepancy highlights enzyme-specific recognition of modified substrates, critical for understanding replication fidelity and repair mechanisms .

Advanced Research Questions

Q. How do stereochemical modifications (e.g., 5'-methyl or fluorinated derivatives) impact the biological activity of oligonucleotides containing this compound?

Stereochemistry at the 5'-position significantly affects siRNA potency. For instance, (R)-5'-methyl-5,6-dihydrothymidine in siRNA confers a 5-fold higher target mRNA knockdown (IC₅₀ = 0.6 nM) compared to the (S)-isomer. This is attributed to enhanced metabolic stability and improved Ago-2 binding, as the methyl group occupies a hydrophobic pocket in the enzyme’s catalytic domain . Fluorination at the 2'-position (e.g., 20-fluorothymidine derivatives) further enhances nuclease resistance without compromising base-pairing, enabling prolonged in vivo activity .

Q. How can researchers resolve contradictions in product distributions of 5,6-dihydrothymidine derivatives under varying reaction conditions (e.g., N₂ vs. N₂O saturation)?

Under N₂ saturation (anoxic conditions), H• radicals preferentially add to thymidine’s C6 position, forming 5,6-dihydrothymid-5-yl radicals. These radicals undergo dismutation to yield 5,6-dihydrothymidine and regenerate thymidine. In N₂O-saturated solutions, however, N₂O scavenges solvated electrons, shifting the mechanism toward OH•-mediated oxidation and reducing dihydrothymidine yields. Researchers must control radical flux (e.g., using KI or ethanol as scavengers) and validate products via LC-MS/MS to reconcile such discrepancies .

Q. What methodological challenges arise when incorporating this compound into oligonucleotides, and how are they addressed?

Key challenges include:

- Deprotection efficiency : Incomplete DMT removal can stall chain elongation. Optimizing acidic cleavage conditions (e.g., 3% trichloroacetic acid in toluene) minimizes this risk.

- Steric hindrance : The bulky DMT group may slow phosphoramidite coupling. Increasing coupling time (e.g., 300 s) or using activators like 5-ethylthio-1H-tetrazole improves yields.

- Post-synthesis purification : DMT-on oligonucleotides require careful desalting (e.g., size-exclusion chromatography) to remove truncated sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.